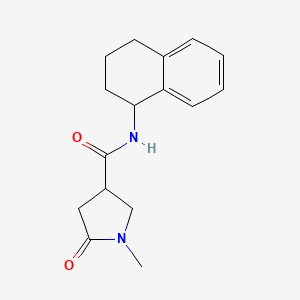

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide

Description

1-Methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative. Its structure combines a pyrrolidinone core (5-oxopyrrolidine) with a methyl group at position 1 and a carboxamide linkage to a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety.

The parent carboxylic acid, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), is documented in the provided SDS as a 100% pure substance . The carboxamide derivative likely arises from amide bond formation between this acid and 1,2,3,4-tetrahydronaphthalen-1-amine.

Properties

IUPAC Name |

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-18-10-12(9-15(18)19)16(20)17-14-8-4-6-11-5-2-3-7-13(11)14/h2-3,5,7,12,14H,4,6,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFRDGAHCLHSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)NC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. Similarly, pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε.

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Pharmacokinetics

It is known that the presence of the pyrrolidine ring in drug molecules contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolidine/Tetralin Derivatives

Key Observations :

- The tetralin moiety in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to purely aliphatic pyrrolidine derivatives.

- The carboxamide group may confer metabolic stability compared to ester or carboxylic acid derivatives (e.g., the parent acid in ).

Physicochemical and Pharmacokinetic Properties

Limited experimental data exist for the target compound. However, inferences can be drawn from analogues:

- LogP: Estimated ~2.5–3.5 (tetralin contributes +1.5–2.0 vs. unsubstituted pyrrolidinone).

- Solubility : Likely low aqueous solubility due to the tetralin group; may require formulation enhancements.

- Metabolic Stability : Carboxamides generally resist esterase-mediated hydrolysis compared to esters, suggesting longer half-life than carboxylic acid derivatives .

Hypothetical Mechanism and Target Engagement

The tetralin group is associated with dopamine receptor modulation (D2/D3 agonism in rotigotine). The pyrrolidinone core may interact with enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP). However, the absence of electron-rich heterocycles (e.g., thiophene in rotigotine) may limit dopamine receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.